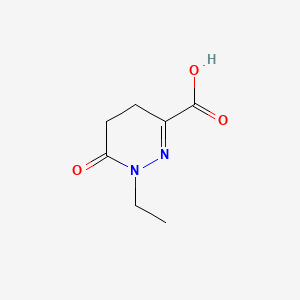
Oxiranecarboxylic acid, 3-(chlorocarbonyl)-, ethyl ester, (2S-trans)- (9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxiranecarboxylic acid, 3-(chlorocarbonyl)-, ethyl ester, (2S-trans)- (9CI) is a chemical compound with the molecular formula C6H7ClO4 and a molecular weight of 178.57 g/mol . It is also known by the name Ethyl (2S,3S)-3-(chlorocarbonyl)-2-oxiranecarboxylate . This compound is characterized by the presence of an oxirane ring (a three-membered epoxide ring) and a chlorocarbonyl group, making it a versatile intermediate in organic synthesis.
準備方法
The synthesis of Oxiranecarboxylic acid, 3-(chlorocarbonyl)-, ethyl ester, (2S-trans)- (9CI) typically involves the reaction of ethyl oxirane-2-carboxylate with phosgene (carbonyl chloride) under controlled conditions . The reaction is carried out in an inert solvent such as dichloromethane, and the temperature is maintained at low levels to prevent decomposition. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
化学反応の分析
Oxiranecarboxylic acid, 3-(chlorocarbonyl)-, ethyl ester, (2S-trans)- (9CI) undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorocarbonyl group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.
Hydrolysis: In the presence of water or aqueous base, the compound can hydrolyze to form oxiranecarboxylic acid and ethyl chloride.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can oxidize the oxirane ring to form diols.
科学的研究の応用
Oxiranecarboxylic acid, 3-(chlorocarbonyl)-, ethyl ester, (2S-trans)- (9CI) has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through covalent attachment.
Medicine: It serves as a building block in the synthesis of potential drug candidates, particularly those targeting enzymes and receptors.
作用機序
The mechanism of action of Oxiranecarboxylic acid, 3-(chlorocarbonyl)-, ethyl ester, (2S-trans)- (9CI) involves the reactivity of its functional groups. The oxirane ring is highly strained and reactive, making it susceptible to nucleophilic attack. The chlorocarbonyl group can undergo substitution reactions, allowing the compound to form covalent bonds with various nucleophiles. These reactions enable the compound to modify molecular targets and pathways, such as enzymes and receptors, thereby exerting its effects .
類似化合物との比較
Oxiranecarboxylic acid, 3-(chlorocarbonyl)-, ethyl ester, (2S-trans)- (9CI) can be compared with similar compounds such as:
Ethyl oxirane-2-carboxylate: Lacks the chlorocarbonyl group, making it less reactive in nucleophilic substitution reactions.
Methyl (2S,3S)-3-(chlorocarbonyl)-2-oxiranecarboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group, which may affect its reactivity and solubility.
Oxiranecarboxylic acid, 3-(bromocarbonyl)-, ethyl ester: Contains a bromocarbonyl group instead of a chlorocarbonyl group, leading to different reactivity and reaction conditions.
特性
CAS番号 |
183508-40-9 |
|---|---|
分子式 |
C6H7ClO4 |
分子量 |
178.57 g/mol |
IUPAC名 |
ethyl (2S,3S)-3-carbonochloridoyloxirane-2-carboxylate |
InChI |
InChI=1S/C6H7ClO4/c1-2-10-6(9)4-3(11-4)5(7)8/h3-4H,2H2,1H3/t3-,4-/m0/s1 |
InChIキー |
FGPIILQTNRSYKS-IMJSIDKUSA-N |
SMILES |
CCOC(=O)C1C(O1)C(=O)Cl |
異性体SMILES |
CCOC(=O)[C@@H]1[C@H](O1)C(=O)Cl |
正規SMILES |
CCOC(=O)C1C(O1)C(=O)Cl |
同義語 |
Oxiranecarboxylic acid, 3-(chlorocarbonyl)-, ethyl ester, (2S-trans)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


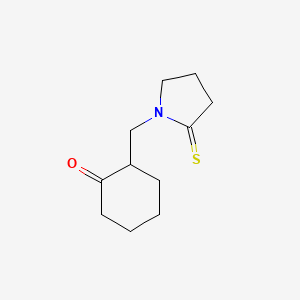

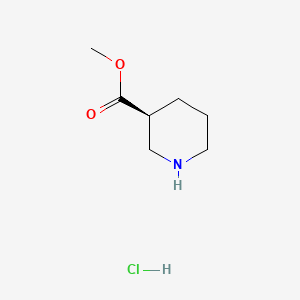

![N-((1R,2R,4S)-Bicyclo[2.2.1]heptan-2-yl)-4,5-dihydrooxazol-2-amine](/img/structure/B575184.png)
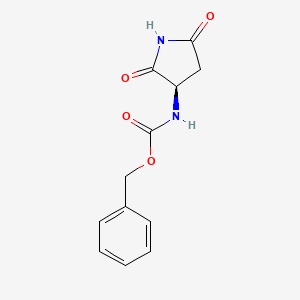
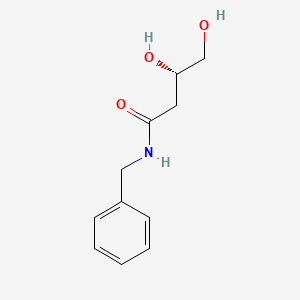
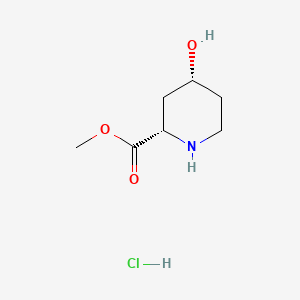
![[1,3,2]Dioxathiolo[4,5-c]pyridine](/img/structure/B575194.png)
![4-[Isopropoxy(3-pyridinyl)methyl]-5,7-dimethyl-2-(methylamino)-1,3-benzothiazol-6-ol](/img/structure/B575195.png)
